molecular formula C18H15NO3 B4074122 1-phenylethyl 2-hydroxy-4-quinolinecarboxylate

1-phenylethyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B4074122
M. Wt: 293.3 g/mol
InChI Key: ZKNFCEVODWRXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl 2-hydroxy-4-quinolinecarboxylate is a compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmaceutical activities.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their exact structure and the biological target. Some quinoline derivatives have been found to interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with “1-Phenylethyl 2-hydroxy-4-quinolinecarboxylate” would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of quinoline derivatives is an active area of research due to their wide range of biological activities. Future research may focus on the synthesis of new quinoline derivatives, the investigation of their biological activities, and their potential applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-phenylethyl 2-hydroxy-4-quinolinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyquinoline and phenylethyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Phenylethyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Phenylethyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities. It has shown promise in the development of drugs for various diseases.

    Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.

    Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

1-Phenylethyl 2-hydroxy-4-quinolinecarboxylate can be compared with other similar compounds, such as:

    2-Hydroxyquinoline: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

    4-Hydroxyquinoline: Another related compound with similar chemical properties and potential biological activities.

    Quinolinecarboxylates: A broader class of compounds that includes various derivatives with different substituents on the quinoline ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-phenylethyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)22-18(21)15-11-17(20)19-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFCEVODWRXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 4
Reactant of Route 4
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 5
Reactant of Route 5
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-phenylethyl 2-hydroxy-4-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.